7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole

CAS No.:

Cat. No.: VC17995740

Molecular Formula: C8H3BrF4N2O

Molecular Weight: 299.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3BrF4N2O |

|---|---|

| Molecular Weight | 299.02 g/mol |

| IUPAC Name | 4-bromo-6-fluoro-5-(trifluoromethoxy)-1H-benzimidazole |

| Standard InChI | InChI=1S/C8H3BrF4N2O/c9-5-6-4(14-2-15-6)1-3(10)7(5)16-8(11,12)13/h1-2H,(H,14,15) |

| Standard InChI Key | PXPSFHDMLZSIJE-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C(=C(C(=C1F)OC(F)(F)F)Br)N=CN2 |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

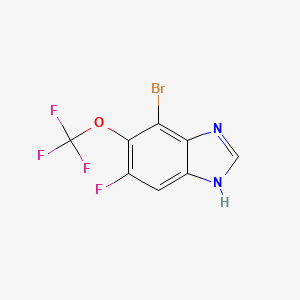

7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole features a benzimidazole core—a bicyclic system comprising a benzene ring fused to an imidazole moiety. Substituents are positioned at the 5-, 6-, and 7-positions of the benzene ring:

-

5-position: Fluoro group (-F)

-

6-position: Trifluoromethoxy group (-OCF₃)

-

7-position: Bromo group (-Br)

The trifluoromethoxy group introduces strong electron-withdrawing effects, while the bromine and fluorine atoms enhance lipophilicity and metabolic stability .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃BrF₄N₂O |

| Molecular Weight | 298.91 g/mol |

| Hydrogen Bond Donors | 1 (imidazole NH) |

| Hydrogen Bond Acceptors | 5 (N, O, F) |

| Topological Polar Surface Area | ~60 Ų |

| LogP (Predicted) | 2.8–3.5 |

These properties align with trends observed in halogenated benzimidazoles, which often exhibit enhanced membrane permeability and target-binding affinity .

Synthetic Pathways

Retrosynthetic Analysis

The synthesis of 7-bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole likely proceeds via sequential functionalization of a benzimidazole precursor. A plausible route involves:

-

Diamine Preparation: Starting with 4-fluoro-5-(trifluoromethoxy)-1,2-diaminobenzene, synthesized through nitration and reduction of a fluorinated aniline derivative .

-

Bromination: Electrophilic bromination at the 7-position using bromine in acetic acid or N-bromosuccinimide (NBS) .

-

Cyclization: Formation of the benzimidazole ring via acid-catalyzed cyclization of the diamine intermediate, typically employing polyphosphoric acid (PPA) or hydrochloric acid .

Table 2: Key Synthetic Intermediates

| Intermediate | Role |

|---|---|

| 4-Fluoro-5-(trifluoromethoxy)-1,2-diaminobenzene | Core diamine for cyclization |

| 7-Bromo-4-fluoro-5-(trifluoromethoxy)-1,2-diaminobenzene | Brominated precursor |

Spectroscopic and Computational Data

Spectral Signatures

-

NMR:

-

Mass Spectrometry: Predicted [M+H]+ peak at m/z 299.91 with isotopic patterns characteristic of bromine.

Computational Modeling

Docking studies using PARP-1 (PDB: 7AAC) and CK2 kinase (PDB: 4KWP) suggest potential interactions via halogen bonding (Br···O) and π-stacking with the benzimidazole core . The trifluoromethoxy group may occupy hydrophobic pockets, enhancing binding affinity.

Stability and Metabolic Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume